
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Ethylation: The benzimidazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the ethylated benzimidazole with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The ethyl group on the benzimidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
- N-(1-butyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
Comparison: N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is unique due to its specific ethyl substitution on the benzimidazole ring, which can influence its biological activity and chemical reactivity. Compared to its analogs with different alkyl substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECFASHDCFROAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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